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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for Camizestrant (AZD9833), a next-generation oral selective estrogen
receptor (ER) degrader (SERD), based on data from the SERENA clinical trial program and key
preclinical studies.

Introduction to Camizestrant

Camizestrant is an investigational oral SERD and a pure ER antagonist designed to block ER-
mediated signaling and target the receptor for proteasomal degradation.[1] This dual
mechanism aims to provide a more profound and durable inhibition of the estrogen signaling
pathways that are critical for the growth of the majority of breast cancers.[1][2] The extensive
SERENA clinical trial program has been pivotal in evaluating the efficacy and safety of
Camizestrant in hormone receptor-positive (HR+) breast cancer.[1]

Dosage and Administration in Clinical Trials

Camizestrant has been investigated as a once-daily (QD) oral administration across several
clinical trials, both as a monotherapy and in combination with other targeted agents.[3][4]
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Table 1: Camizestrant Monotherapy Dosage in Clinical

Trials
Recommended .
. . Dosage Levels Patient
Clinical Trial Phase . Phase Il .
Investigated Population
Dose(s)
Dose Escalation: Women with ER-
25 mg to 450 mg positive, HER2-
DDose 75 mg, 150 mg, negative
SERENA-1[3] I Q _ I I I

Expansion: 75 300 mg QD advanced breast

mg, 150 mg, 300 cancer refractory

mg QD to therapy.
Post-
menopausal
women with ER-
positive, HER2-
negative

75 mg, 150 mg, 75 mg and 150 advanced breast

SERENA-2[5] Il _

300 mg QD mg QD cancer with
disease
recurrence or
progression after
prior endocrine
therapy.

Post-
menopausal
- women with ER-

Dose A (specifics .

o positive, HER2-
SERENA-3 Il not detailed in -

provided results)

negative primary
breast cancer
(pre-surgical

study).

Table 2: Camizestrant Combination Therapy Dosage in
Clinical Trials
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Clinical Trial

Combination

Agent(s)

Camizestrant Combination

Dosage Agent Dosage

Patient
Population

SERENA-1[4]

Palbociclib

75 mg, 150 mg,
300 mg QD

Standard dose

Women with
refractory ER-
positive, HER2-
negative
advanced breast

cancer.

SERENA-1[4]

Abemaciclib

75 mg, 150 mg
QD

Standard dose

Women with
refractory ER-
positive, HER2-
negative
advanced breast

cancer.

SERENA-1[4]

Ribociclib

400 mg or 600

mg

75 mg QD

Women with
refractory ER-
positive, HER2-
negative
advanced breast

cancer.

SERENA-4

Palbociclib

125 mg QD (21
days on, 7 days
off)

75 mg QD

Patients with ER-
positive, HER2-
negative
advanced breast
cancer with no
prior systemic
treatment for
advanced

disease.

SERENA-6[6]

Palbociclib,
Ribociclib, or

Abemaciclib

75 mg QD Standard dose

Patients with HR-
positive, HER2-
negative
advanced breast
cancer with an

emergent ESR1
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mutation
detected in
ctDNA during

first-line therapy.

Pharmacokinetics and Efficacy Data

Pharmacokinetic analyses from the SERENA-1 trial support a once-daily dosing schedule, with
a median time to maximum concentration (Tmax) of approximately 2-4 hours and an estimated
half-life of 20-23 hours for monotherapy.[3] In combination with CDK4/6 inhibitors, the half-life
was estimated to be between 9.5 to 17 hours.[4]

Table 3: Key Efficacy and Pharmacokinetic Data from
SERENA Trials
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Median L Clinical
. Objective )
Progressi Benefit . .
. Treatmen Respons Median Estimated
Trial on-Free Rate .
tArm . e Rate Tmax Half-life
Survival (CBR) at
(ORR)
(PFS) 24 weeks
SERENA- Camizestra ~2-4 20-23
7.2 months 15.7% 48.8%
2[5] nt 75 mg hours[3] hours[3]
SERENA- Camizestra ~2-4 20-23
7.7 months  20.3% 51.0%
2[5] nt 150 mg hours[3] hours[3]
SERENA- Fulvestrant
3.7months 11.5% 39.1% N/A N/A
2[5] 500 mg
Camizestra
SERENA- 16.0
nt + - - -
6[7] ) months
CDKA4/6i
Aromatase
SERENA- o
Inhibitor + 9.2 months - - -
6[7] .
CDKA4/6i
SERENA-1  Camizestra
o 9.5-17
(Combinati nt+ 7.4 months - 49.5% ~4 hours
] hours
on)[4] CDK4/6i

Signaling Pathway and Mechanism of Action

Camizestrant functions as a selective estrogen receptor (ER) degrader (SERD) and a pure ER

antagonist. It binds to the ER, inducing a conformational change that leads to the degradation

of the ER protein via the proteasomal pathway. This action effectively abrogates ER-mediated

transcriptional signaling, which is a key driver of proliferation in ER-positive breast cancer.

Furthermore, Camizestrant has shown efficacy in models with both wild-type and mutant

ESR1, a common mechanism of acquired resistance to endocrine therapies.[1][4] Resistance

to endocrine therapy can also be driven by the activation of alternative signaling pathways,

such as the PI3K/AKT/mTOR pathway. Preclinical studies have shown that combining
Camizestrant with inhibitors of the PIBK/AKT/mTOR or CDK4/6 pathways can lead to
enhanced anti-tumor activity.[1]
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Camizestrant's dual mechanism of ER degradation and antagonism.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation

of Camizestrant.

Protocol 1: ERa Degradation Assessment by Western
Blot

This protocol is based on the methods described in preclinical studies evaluating
Camizestrant's ability to degrade ERa protein in breast cancer cell lines.[4][8]
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Cell Culture and Treatment

1. Seed ER+ breast cancer cells
(e.g., MCF7, CAMA-1)

2. Treat with Camizestrant (100 nM)
or control for 48 hours

Protein Extraction [and Quantification

3. Lyse cells and collect protein extracts

Yy

4. Quantify protein concentration
(e.g., BCA assay)

Electrophoresis and Transfer

5. Denature proteins and load onto
SDS-PAGE gel

6. Separate proteins by size via

electrophoresis

7. Transfer separated proteins to a
nitrocellulose membrane

ing and Detection

8. Block membrane to prevent
non-specific binding

9. Incubate with primary antibody
(anti-ERa)

10. Incubate with HRP-conjugated
secondary antibody

11. Detect signal using
chemiluminescence

12. Quantify band intensity and
normalize to loading control

Click to download full resolution via product page

Workflow for assessing ERa protein degradation by Western Blot.
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Materials:

ER-positive breast cancer cell lines (e.g., MCF7, CAMA-1)
e Cell culture medium and supplements

o Camizestrant (AZD9833)

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors

e Protein quantification assay kit (e.g., BCA kit)

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibody: anti-ERa

e Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Culture and Treatment:

o Seed ER-positive breast cancer cells in appropriate culture plates and allow them to
adhere.

o Treat the cells with the desired concentrations of Camizestrant or vehicle control for the
specified duration (e.g., 48 hours).[4]

e Protein Extraction:

o Wash the cells with ice-cold PBS.
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o Lyse the cells using a suitable lysis buffer containing protease inhibitors.
o Scrape the cells and collect the lysate.

o Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein
extract.

e Protein Quantification:

o Determine the protein concentration of each lysate using a standard protein assay (e.g.,
BCA assay) to ensure equal loading.

o SDS-PAGE and Western Blotting:
o Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
o Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
o Transfer the separated proteins from the gel to a nitrocellulose membrane.

e Immunodetection:

o Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-
specific antibody binding.

o Incubate the membrane with a primary antibody specific for ERa overnight at 4°C.
o Wash the membrane multiple times with TBST.

o Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.
» Signal Detection and Analysis:
o Apply a chemiluminescent substrate to the membrane.

o Capture the signal using an imaging system.
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o Quantify the band intensities and normalize the ERa signal to a loading control (e.g.,
GAPDH or (-actin) to determine the extent of ERa degradation.

Protocol 2: ER-Mediated Gene Expression Analysis by
RNA Sequencing

This protocol is based on the methods used in preclinical studies to assess the effect of

Camizestrant on the transcription of ER target genes.[4]
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Cell Treatment and RNA Extraction

1. Treat ER+ cells with Estradiol (1 nM)
+/- Camizestrant (100 nM) for 24h

2. Lyse cells and extract total RNA

3. Assess RNA quality and quantity

Library Pieparation

Sequencing and Data Analysis

9. Sequence libraries on a
high-throughput sequencer

10. Quality control of raw reads

11. Align reads to a reference genome

12. Quantify gene expression

13. Differential expression analysis
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Sample Collection and Processing

1. Collect whole blood from patients

2. Separate plasma by centrifugation

3. Extract cell-free DNA (cfDNA)

Library Preparation and Sequencing

i$ and Reporting

7. Align sequencing data

8. Variant calling to identify
ESR1 mutations

9. Report mutation status

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b1654347?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/374036100_The_Next-Generation_Oral_Selective_Estrogen_Receptor_Degrader_Camizestrant_AZD9833_Suppresses_ER_Breast_Cancer_Growth_and_Overcomes_Endocrine_and_CDK46_Inhibitor_Resistance
https://www.fiercebiotech.com/medtech/asco-guardant-blood-test-guides-breast-cancer-therapy-switches-extending-survival-az-backed
https://www.researchgate.net/figure/Droplet-digital-PCR-ddPCR-for-ultra-sensitive-ESR1-genotyping-in-circulating-tumor-DNA_fig2_352224798
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://vhio.net/2024/11/12/next-generation-serd-camizestrant-significantly-reduces-risk-of-disease-progression-in-patients-with-advanced-er-her2-breast-cancer/
https://vhio.net/2024/11/12/next-generation-serd-camizestrant-significantly-reduces-risk-of-disease-progression-in-patients-with-advanced-er-her2-breast-cancer/
https://conference-correspondent.com/highlights/asco/asco-2025-breast-cancer-faculty-commentary/serena-6-phase-3-trial-camizestrant-plus-cdk4-6-inhibitor-for-ctdna-guided-treatment-of-esr1-mutations-in-hr-positive-her2-negative-advanced-breast-cancer
https://conference-correspondent.com/highlights/asco/asco-2025-breast-cancer-faculty-commentary/serena-6-phase-3-trial-camizestrant-plus-cdk4-6-inhibitor-for-ctdna-guided-treatment-of-esr1-mutations-in-hr-positive-her2-negative-advanced-breast-cancer
https://conference-correspondent.com/highlights/asco/asco-2025-breast-cancer-faculty-commentary/serena-6-phase-3-trial-camizestrant-plus-cdk4-6-inhibitor-for-ctdna-guided-treatment-of-esr1-mutations-in-hr-positive-her2-negative-advanced-breast-cancer
https://pubmed.ncbi.nlm.nih.gov/39481395/
https://pubmed.ncbi.nlm.nih.gov/39481395/
https://pubmed.ncbi.nlm.nih.gov/39481395/
https://pdfs.semanticscholar.org/6b77/c14c4ba7ab95953cf3b90755025412708949.pdf
https://www.benchchem.com/product/b1654347#camizestrant-dosage-and-administration-in-clinical-trials
https://www.benchchem.com/product/b1654347#camizestrant-dosage-and-administration-in-clinical-trials
https://www.benchchem.com/product/b1654347#camizestrant-dosage-and-administration-in-clinical-trials
https://www.benchchem.com/product/b1654347#camizestrant-dosage-and-administration-in-clinical-trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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